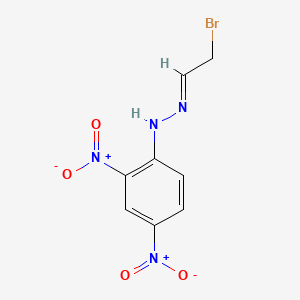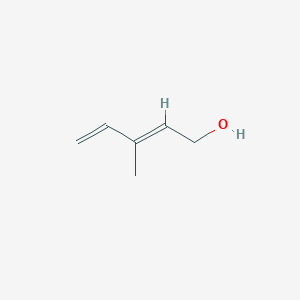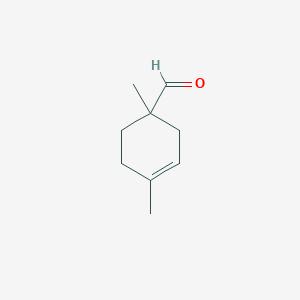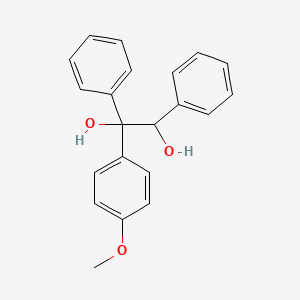
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a heptafluorobutene moiety. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene typically involves the reaction of benzene with heptafluorobutene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene is reacted with heptafluorobutene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the heptafluorobutene moiety to a single bond, resulting in the formation of heptafluorobutane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Heptafluorobutane derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学研究应用
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to the unique properties of fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用机制
The mechanism by which (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms can form strong hydrogen bonds and interact with various molecular targets, affecting the compound’s reactivity and stability. The pathways involved often include interactions with enzymes or receptors that recognize the fluorinated moiety, leading to specific biological or chemical outcomes.
相似化合物的比较
Similar Compounds
1,1,2,3,3,4,4-Heptafluoro-1-butene: Similar in structure but lacks the benzene ring.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of a double bond.
1,1,1,3,3,3-Hexafluoroisopropanol: Contains fewer fluorine atoms and a different functional group.
Uniqueness
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is unique due to the combination of a highly fluorinated butene moiety with a benzene ring. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
5300-25-4 |
|---|---|
分子式 |
C10H5F7 |
分子量 |
258.13 g/mol |
IUPAC 名称 |
1,1,3,3,4,4,4-heptafluorobut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H5F7/c11-8(12)7(6-4-2-1-3-5-6)9(13,14)10(15,16)17/h1-5H |
InChI 键 |
CQMURZOQOWUAQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(F)F)C(C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
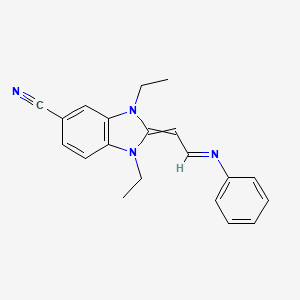
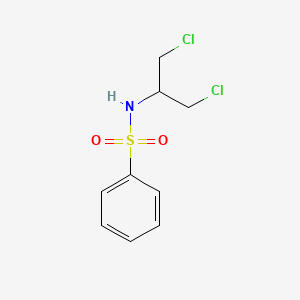
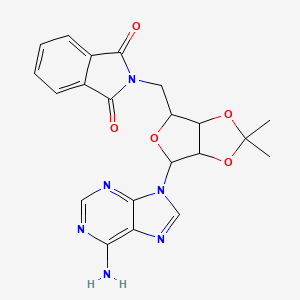
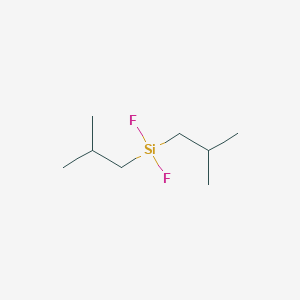
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
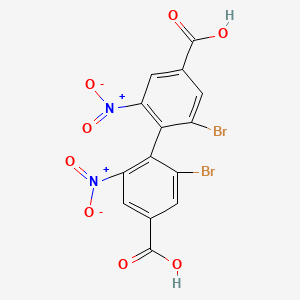
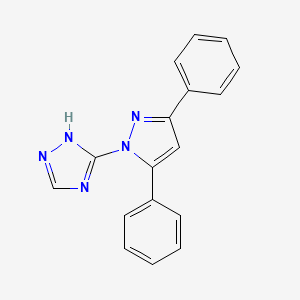
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
